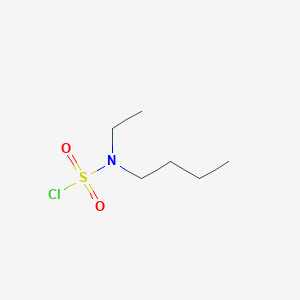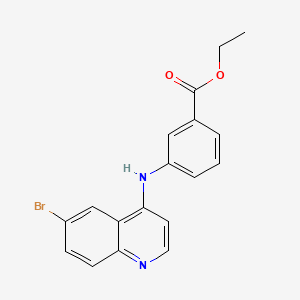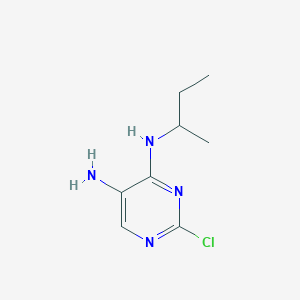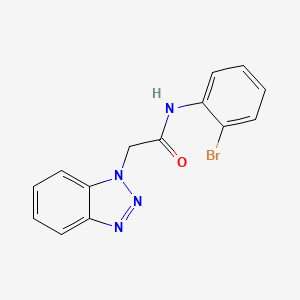
Benzeneacetic acid, alpha-(3-methylphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, alpha-(3-methylphenoxy)-, is an organic compound with the molecular formula C15H14O3. This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and a 3-methylphenoxy group. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, alpha-(3-methylphenoxy)-, typically involves the reaction of benzeneacetic acid with 3-methylphenol under specific conditions. One common method includes:
Esterification Reaction: Benzeneacetic acid is reacted with 3-methylphenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods: In industrial settings, the production of benzeneacetic acid, alpha-(3-methylphenoxy)-, may involve:
Continuous Flow Reactors: These reactors allow for the efficient mixing and reaction of benzeneacetic acid and 3-methylphenol, often using catalysts to enhance the reaction rate and yield.
Batch Reactors: These are used for smaller-scale production, where precise control over reaction conditions can be maintained to ensure high purity and yield of the product.
Types of Reactions:
Oxidation: Benzeneacetic acid, alpha-(3-methylphenoxy)-, can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or other reduced forms.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: p-Toluenesulfonic acid, sulfuric acid.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, alpha-(3-methylphenoxy)-, finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism by which benzeneacetic acid, alpha-(3-methylphenoxy)-, exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Benzeneacetic Acid: Lacks the 3-methylphenoxy group, making it less complex and potentially less active in certain applications.
Phenylacetic Acid: Similar structure but without the additional phenoxy group, leading to different chemical and biological properties.
3-Methylphenoxyacetic Acid: Contains the 3-methylphenoxy group but differs in the overall structure, affecting its reactivity and applications.
Uniqueness: Benzeneacetic acid, alpha-(3-methylphenoxy)-, is unique due to the presence of both the benzeneacetic acid and 3-methylphenoxy moieties, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
63136-67-4 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-(3-methylphenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C15H14O3/c1-11-6-5-9-13(10-11)18-14(15(16)17)12-7-3-2-4-8-12/h2-10,14H,1H3,(H,16,17) |
InChI-Schlüssel |
XIIKQRLCGKGAKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)





![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)
![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)



